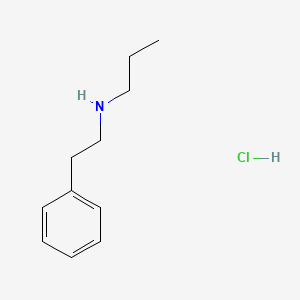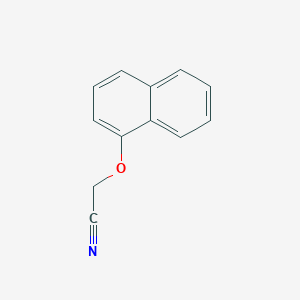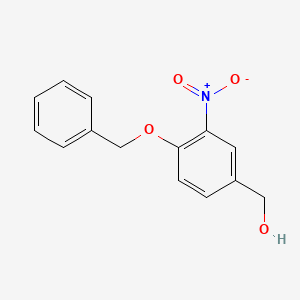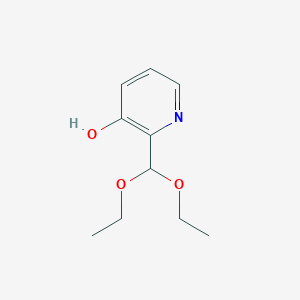
(2-phenylethyl)(propyl)amine hydrochloride
Overview
Description
(2-Phenylethyl)(propyl)amine hydrochloride is an organic compound with the molecular formula C11H17N·HCl. It is a derivative of phenethylamine, which is a naturally occurring monoamine alkaloid. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
N-propyl-2-phenylethylamine hydrochloride, also known as (2-phenylethyl)(propyl)amine hydrochloride, is a derivative of phenethylamine . Phenethylamine primarily targets trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . It also interacts with other targets such as primary amine oxidase and trypsin-1 and trypsin-2 .
Mode of Action
Phenethylamine regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction results in the regulation of neurotransmitter release and reuptake, affecting the overall neurotransmission process.
Pharmacokinetics
The pharmacokinetic properties of phenethylamine involve its metabolism primarily by monoamine oxidase B (MAO-B) . Other enzymes such as MAO-A, SSAOs (AOC2 & AOC3), PNMT, AANAT, and FMO3 are also involved . The compound is excreted through the kidneys .
Biochemical Analysis
Biochemical Properties
N-propyl-2-phenylethylamine hydrochloride participates in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines. The interaction with MAO can lead to the inhibition of the enzyme, resulting in increased levels of monoamines such as dopamine, norepinephrine, and serotonin. Additionally, N-propyl-2-phenylethylamine hydrochloride may interact with receptors such as dopamine receptors and adrenergic receptors, influencing neurotransmitter signaling pathways .
Cellular Effects
N-propyl-2-phenylethylamine hydrochloride affects various types of cells and cellular processes. In neuronal cells, it can modulate neurotransmitter release and uptake, impacting cell signaling pathways. This compound may also influence gene expression by altering the activity of transcription factors and other regulatory proteins. In non-neuronal cells, N-propyl-2-phenylethylamine hydrochloride can affect cellular metabolism by interacting with metabolic enzymes and influencing energy production pathways .
Molecular Mechanism
The molecular mechanism of N-propyl-2-phenylethylamine hydrochloride involves its binding interactions with biomolecules. It can bind to monoamine oxidase, leading to enzyme inhibition and increased levels of monoamines. This compound may also interact with neurotransmitter receptors, modulating their activity and influencing downstream signaling pathways. Additionally, N-propyl-2-phenylethylamine hydrochloride can affect gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-propyl-2-phenylethylamine hydrochloride can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to N-propyl-2-phenylethylamine hydrochloride can result in changes in cellular function, including alterations in neurotransmitter levels and gene expression patterns .
Dosage Effects in Animal Models
The effects of N-propyl-2-phenylethylamine hydrochloride vary with different dosages in animal models. At low doses, the compound may enhance neurotransmitter signaling and improve cognitive function. At high doses, it can lead to toxic effects, including neurotoxicity and alterations in behavior. Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular and physiological processes .
Metabolic Pathways
N-propyl-2-phenylethylamine hydrochloride is involved in various metabolic pathways. It can be metabolized by monoamine oxidase, leading to the formation of metabolites that can further interact with other enzymes and cofactors. This compound may also influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of N-propyl-2-phenylethylamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenylethyl)(propyl)amine hydrochloride typically involves the alkylation of phenethylamine with a suitable alkyl halide, such as propyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C6H5CH2CH2NH2+C3H7Br→C6H5CH2CH2N(C3H7)+HBr
The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2-Phenylethyl)(propyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or acyl chlorides are typical electrophiles used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated amine derivatives.
Scientific Research Applications
(2-Phenylethyl)(propyl)amine hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studying the effects of amine derivatives on biological systems.
Medicine: Investigating potential therapeutic applications and drug development.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound, which has a similar structure but lacks the propyl group.
Amphetamine: A well-known stimulant with a similar phenethylamine backbone.
Methamphetamine: A potent central nervous system stimulant with structural similarities.
Uniqueness
(2-Phenylethyl)(propyl)amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group differentiates it from other phenethylamine derivatives, influencing its reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-(2-phenylethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-2-9-12-10-8-11-6-4-3-5-7-11;/h3-7,12H,2,8-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTVSGWMCPAPHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













amine](/img/structure/B3076854.png)


